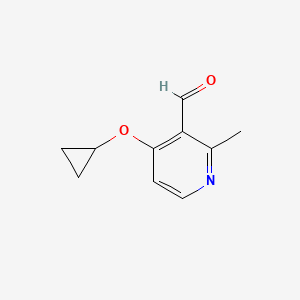

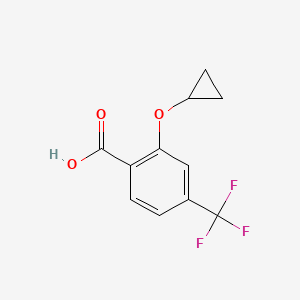

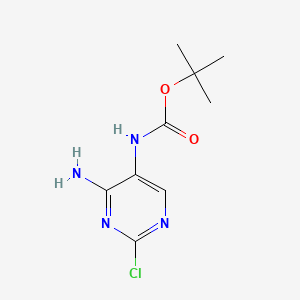

![molecular formula C45H73NO14 B14802937 2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Chaconine is a steroidal glycoalkaloid that occurs naturally in plants of the Solanaceae family, particularly in green potatoes. It is a natural toxicant that gives potatoes a bitter taste and provides the plant with insecticidal and fungicidal properties . This compound is part of the chemical family of saponins and is known for its toxic effects on pests and humans .

準備方法

Alpha-Chaconine can be extracted from potato plants using various methods. One common method involves the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) . This method involves the extraction of the analytes with acidified acetonitrile and simultaneous liquid-liquid partitioning achieved by the addition of anhydrous magnesium sulfate and sodium acetate

化学反応の分析

Alpha-Chaconine undergoes several types of chemical reactions, including acid hydrolysis and enzymatic hydrolysis . Acid hydrolysis requires high temperatures, around 85°C, and generates a significant amount of chemical waste . Enzymatic hydrolysis involves the use of specific enzymes such as α-rhamnosidase, β-glucosidase, and β-galactosidase, which can degrade alpha-Chaconine into solanidine .

科学的研究の応用

Alpha-Chaconine has been studied for its various scientific research applications. It has shown antiproliferative and apoptotic effects on the growth of cancer cells originating from human skin, liver, prostate, breast, and colon . Additionally, it has been used in studies to monitor its cytotoxic effects on human lung carcinoma cells . The compound’s insecticidal and fungicidal properties make it valuable in agricultural research for developing natural pesticides . Furthermore, alpha-Chaconine’s role in plant defense mechanisms against pests and pathogens is a significant area of study .

作用機序

The mechanism of action of alpha-Chaconine involves disrupting the cell cycle, destroying the mechanical barrier and permeability of mucosal epithelium, inhibiting cell proliferation, and accelerating cell apoptosis . It interacts with mitochondrial membranes, leading to cell death . The compound also affects the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, and stimulates the synthesis of apoptosis-inducing proteins such as apoptosis signal-regulating kinase 1 (ASK1) and tetrahymena piggyBac transposase 2 (TBP-2) .

類似化合物との比較

Alpha-Chaconine is similar to other steroidal glycoalkaloids such as alpha-Solanine . Both compounds are found in potatoes and have similar toxic effects on pests and humans . alpha-Chaconine is unique in its specific glycosidic hydrolysis pathway and its multifunctional enzyme activities . Other similar compounds include solanidine and tomatidenol, which also belong to the Solanaceae family and share similar biosynthetic pathways .

Alpha-Chaconine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research

特性

分子式 |

C45H73NO14 |

|---|---|

分子量 |

852.1 g/mol |

IUPAC名 |

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1 |

InChIキー |

TYNQWWGVEGFKRU-ACUKRKOHSA-N |

異性体SMILES |

CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

正規SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

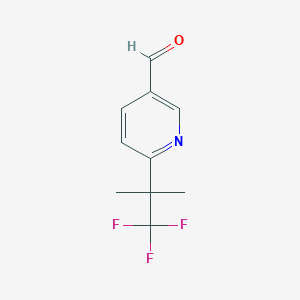

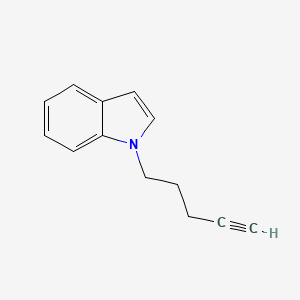

![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)